molecular formula C7H6N4OS B13929001 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol

Cat. No.: B13929001
M. Wt: 194.22 g/mol
InChI Key: BZQHKDFKNSRSQW-UHFFFAOYSA-N
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Description

THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[2,3-f]purine family, known for its diverse biological activities, including antidiabetic, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- typically involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with cyclohexylamine or imidazole in ethanol . This reaction yields 6-substituted 1,3-dimethylthiazolo[2,3-f]purin-2,4-(1H,3H)-diones . The reaction conditions are generally mild, involving room temperature and atmospheric pressure.

Industrial Production Methods

While specific industrial production methods for THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[2,3-f]purine derivatives .

Scientific Research Applications

THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- has several scientific research applications:

Mechanism of Action

The mechanism of action of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . This inhibition can lead to improved glycemic control, making it a potential candidate for antidiabetic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- stands out due to its unique structural features and diverse biological activities.

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

7,8-dihydro-2H-purino[8,7-b][1,3]thiazol-1-one

InChI

InChI=1S/C7H6N4OS/c12-6-4-5(8-3-9-6)10-7-11(4)1-2-13-7/h3H,1-2H2,(H,8,9,12)

InChI Key

BZQHKDFKNSRSQW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(N21)C(=O)NC=N3

Origin of Product

United States

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